molecular formula C11H13BrFN B14792209 4-(4-Bromophenyl)-3-fluoropiperidine

4-(4-Bromophenyl)-3-fluoropiperidine

Cat. No.: B14792209
M. Wt: 258.13 g/mol
InChI Key: CGUSTUVABGEXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-3-fluoropiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-fluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-fluoropiperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with a suitable reagent to introduce the piperidine ring.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-fluoropiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, fluorinated derivatives, and coupled aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-fluoropiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-3-fluoropiperidine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens in a piperidine ring makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

4-(4-bromophenyl)-3-fluoropiperidine

InChI

InChI=1S/C11H13BrFN/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-4,10-11,14H,5-7H2

InChI Key

CGUSTUVABGEXNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.